

2-Bromo-N-(2,6-dibromophenyl)acetamide potential research applications

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Compound of Interest

Compound Name: 2-Bromo-N-(2,6-dibromophenyl)acetamide
CAS No.: 32428-76-5
Cat. No.: B3259777

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Technical Guide: 2-Bromo-N-(2,6-dibromophenyl)acetamide

Strategic Utilization in Heterocyclic Synthesis and Medicinal Chemistry

Executive Summary

2-Bromo-N-(2,6-dibromophenyl)acetamide (CAS: 33098-80-5) is a bifunctional building block characterized by an electrophilic

-bromoacetamide "warhead" and a sterically congested, electron-deficient 2,6-dibromoaniline core.

Unlike standard

-haloacetamides, this compound offers two distinct chemical advantages:

- **Steric Protection:** The bulky bromine atoms at the 2,6-positions of the aromatic ring shield the amide bond from enzymatic hydrolysis, a strategy mimicked in the design of metabolically stable anesthetics (e.g., Lidocaine analogs).
- **Orthogonal Reactivity:** It possesses two distinct reactive sites—the

-carbon (susceptible to S

2 attack) and the aryl bromines (susceptible to Pd-catalyzed cross-coupling or halogen-lithium exchange), enabling the rapid construction of complex oxindole or quinolinone scaffolds.

Chemical Profile & Properties^{[1][2][3][4][5][6][7]}

Property	Data
IUPAC Name	2-Bromo-N-(2,6-dibromophenyl)acetamide
Common Name	2',6'-Dibromo-2-bromoacetanilide
CAS Number	33098-80-5
Molecular Formula	C
	H
	Br
	NO
Molecular Weight	371.85 g/mol
Appearance	White to off-white crystalline solid
Melting Point	162–165 °C (Recrystallized from Ethanol)
Solubility	Soluble in DMSO, DMF, DCM; sparingly soluble in water
Reactivity Class	Alkylating agent (electrophile); Aryl halide

Synthesis Protocol

The synthesis involves the acylation of the sterically hindered 2,6-dibromoaniline. Due to the reduced nucleophilicity of the aniline (caused by the electron-withdrawing bromines and steric bulk), standard acylation conditions must be optimized to prevent incomplete conversion.

Reagents & Materials

- Substrate: 2,6-Dibromoaniline (1.0 equiv)
- Reagent: Bromoacetyl bromide (1.2 equiv)
- Base: Pyridine (1.2 equiv) or Sodium Acetate (1.5 equiv)
- Solvent: Dichloromethane (DCM) (anhydrous) or Glacial Acetic Acid

Step-by-Step Methodology

- Preparation: Dissolve 2,6-dibromoaniline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a drying tube and magnetic stir bar.
- Base Addition: Add pyridine (12 mmol) to the solution. Cool the mixture to 0°C using an ice bath.
- Acylation: Dropwise add bromoacetyl bromide (12 mmol) dissolved in DCM (5 mL) over 15 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature <5°C.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes).
- Quench & Workup:
 - Dilute with DCM (50 mL).
 - Wash successively with 1M HCl (2 x 30 mL) to remove pyridine/unreacted aniline.
 - Wash with Sat. NaHCO₃ (2 x 30 mL) and Brine (1 x 30 mL).

- Purification: Dry the organic layer over MgSO

, filter, and concentrate in vacuo. Recrystallize the crude solid from hot Ethanol or a Toluene/Hexane mixture to yield white needles.

Strategic Applications

Application A: Synthesis of "Lidocaine-Like" Anesthetic Analogs

This compound serves as the precursor for 2,6-dibromo analogs of the xylylide family of local anesthetics. The replacement of the 2,6-dimethyl groups (found in Lidocaine) with 2,6-dibromo groups significantly alters the lipophilicity (

) and electronic distribution of the pharmacophore.

- Mechanism: S

2 Displacement.

- Protocol: React the title compound with secondary amines (e.g., diethylamine, piperidine) in refluxing toluene with K

CO

.

- Significance: The bulky ortho-bromines protect the amide bond from amidases, potentially extending the half-life of the resulting drug candidate.

Application B: Access to Oxindoles via Intramolecular Cyclization

The ortho-bromine atom provides a handle for metal-catalyzed cyclization. This is a powerful route to 3,3-disubstituted oxindoles, a privileged scaffold in kinase inhibitors.

- Pathway:

- Alkylation: First, displace the

-bromide with a carbon nucleophile (e.g., malonate) or an amine.

- o Cyclization: Perform an intramolecular Heck reaction or Radical Cyclization (using Bu

SnH) to close the ring between the

-carbon and the aryl bromide position.

Application C: Covalent Fragment Screening (Cysteine Targeting)

In modern drug discovery,

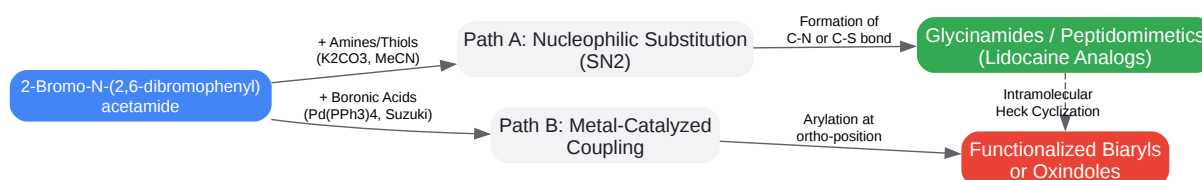
-bromoacetamides are used as "warheads" to target non-catalytic cysteine residues on proteins.

- Utility: The 2,6-dibromo substitution tunes the reactivity of the warhead. The electron-withdrawing effect increases the electrophilicity of the

-carbon, while the steric bulk restricts access to only the most accessible surface cysteines, improving selectivity compared to unhindered acetamides.

Visualizing the Reactivity Logic

The following diagram illustrates the divergent synthetic pathways available from this scaffold.



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Caption: Divergent reactivity map showing S

2 functionalization (Path A) and Pd-catalyzed cross-coupling (Path B).

References

- PubChem.Acetanilide, 2',6'-dibromo- Compound Summary.[1] National Center for Biotechnology Information. [\[Link\]](#)
- Gowda, B. T., et al. (2009).[2][3] 2-Bromo-N-(4-bromophenyl)acetamide.[4] Acta Crystallographica Section E. (Structural analog reference for crystallographic packing). [\[Link\]](#)

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